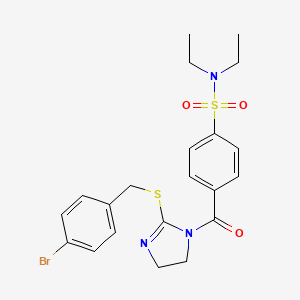
3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline” is a versatile substance used in scientific research. It has a molecular formula of C21H20ClFN2O2S, an average mass of 418.912 Da, and a monoisotopic mass of 418.091797 Da . Its unique properties allow for various applications, enhancing studies in fields like medicine, biology, and chemistry.
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H20ClFN2O2S . Unfortunately, specific details about the molecular structure were not found in the search results.Scientific Research Applications
Synthesis and Structural Insights
The scientific research on compounds related to 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline focuses primarily on the synthesis, structural characterization, and exploration of their potential applications in various fields, such as medicinal chemistry, organic synthesis, and material science. This compound belongs to a class of quinoline derivatives, known for their diverse biological activities and applications in creating fluorescent probes and pharmacological agents.
Chemical Synthesis and Derivatives
Research has been conducted on the synthesis of quinoline derivatives, highlighting methodologies to obtain compounds with potential biological activities. Studies include the development of new synthesis methods for quinoline derivatives, demonstrating their utility in creating complex molecules with potential therapeutic applications. These synthesis strategies often involve catalytic processes and aim to improve efficiency, yield, and selectivity in producing quinoline-based compounds (Didenko et al., 2015; Aleksanyan & Hambardzumyan, 2013).
Biological Activities and Applications
Several studies focus on the pharmacological properties of quinoline derivatives, including their anti-inflammatory, antimicrobial, and anticancer activities. These compounds are often evaluated for their potential as therapeutic agents due to their ability to interact with biological targets. The research includes the examination of their mechanism of action, efficacy in various models, and the development of derivatives with enhanced biological activities (Hegab et al., 2007; Solomon et al., 2019).
Optical and Electronic Properties
Research into the optical and electronic properties of quinoline derivatives reveals their potential applications in materials science. These compounds can serve as fluorescent probes or materials with specific electronic characteristics, useful in various technological applications. Studies often focus on the photophysical properties of these compounds, aiming to develop new materials with desirable optical or electronic features (Park et al., 2015; Koner & Ray, 2008).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2S/c1-14-8-10-25(11-9-14)21-18-12-16(23)4-7-19(18)24-13-20(21)28(26,27)17-5-2-15(22)3-6-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDHWIZTYQVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)
![7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2599559.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2599562.png)
![1-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2599563.png)
![N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide](/img/structure/B2599565.png)
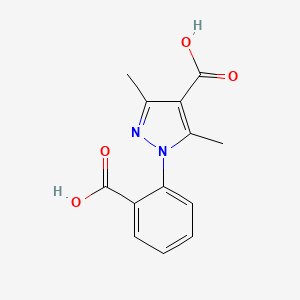
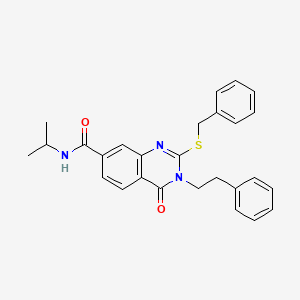
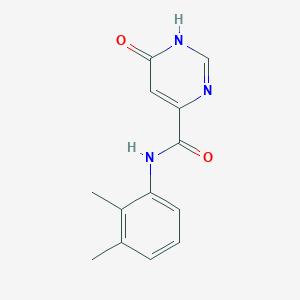
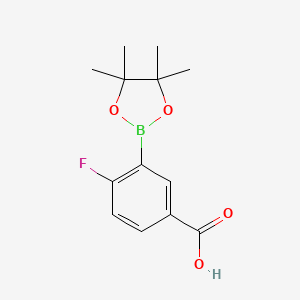
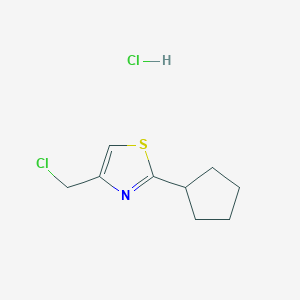
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2599573.png)
![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2599574.png)
![Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599575.png)
